![molecular formula C14H13ClF3NO2 B2381847 1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 1794736-22-3](/img/structure/B2381847.png)
1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
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Description
1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one (CBPT) is an organic compound belonging to the class of piperidines, a group of cyclic compounds with a nitrogen atom and two adjacent carbon atoms in their ring structure. CBPT is a synthetic compound, meaning it is not found naturally, and has a variety of applications in the fields of scientific research and lab experiments.
Scientific Research Applications
- Researchers have evaluated this compound for its antimalarial potential. In vitro studies demonstrated that several synthetic 1,4-disubstituted piperidines, including our compound, exhibit significant inhibition of Plasmodium falciparum growth . Specifically, the alcohol analogues showed high activity against both chloroquine-sensitive and resistant strains of the parasite. Further exploration of this core structure may yield important antimalarial leads.
- The compound’s structure suggests the possibility of forming Schiff bases. Schiff bases are versatile intermediates in organic synthesis and have applications in medicinal chemistry, catalysis, and materials science. Exploring novel derivatives based on this compound could lead to interesting properties .
Antimalarial Activity
Schiff Base Derivatives
properties
IUPAC Name |
1-[3-(4-chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3NO2/c15-11-5-3-9(4-6-11)12(20)10-2-1-7-19(8-10)13(21)14(16,17)18/h3-6,10H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCCOGDOCYJHSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one |
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